molecular formula C22H30N4O3 B11191346 4-cyclopentyl-1-methyl-3-(1-(2-(m-tolyloxy)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

4-cyclopentyl-1-methyl-3-(1-(2-(m-tolyloxy)acetyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11191346
M. Wt: 398.5 g/mol
InChI Key: WJEOTKJXWJLSFT-UHFFFAOYSA-N
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Description

4-CYCLOPENTYL-1-METHYL-3-{1-[2-(3-METHYLPHENOXY)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclopentyl group, a methyl group, and a piperidinyl moiety, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPENTYL-1-METHYL-3-{1-[2-(3-METHYLPHENOXY)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

4-CYCLOPENTYL-1-METHYL-3-{1-[2-(3-METHYLPHENOXY)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CYCLOPENTYL-1-METHYL-3-{1-[2-(3-METHYLPHENOXY)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may have similar biological activities.

    Piperidine Derivatives: Compounds containing the piperidine moiety may exhibit similar pharmacological properties.

    Phenoxyacetyl Derivatives: These compounds share the phenoxyacetyl group and may have related chemical properties.

Uniqueness

The uniqueness of 4-CYCLOPENTYL-1-METHYL-3-{1-[2-(3-METHYLPHENOXY)ACETYL]PIPERIDIN-4-YL}-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

4-cyclopentyl-2-methyl-5-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C22H30N4O3/c1-16-6-5-9-19(14-16)29-15-20(27)25-12-10-17(11-13-25)21-23-24(2)22(28)26(21)18-7-3-4-8-18/h5-6,9,14,17-18H,3-4,7-8,10-13,15H2,1-2H3

InChI Key

WJEOTKJXWJLSFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CCCC4)C

Origin of Product

United States

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